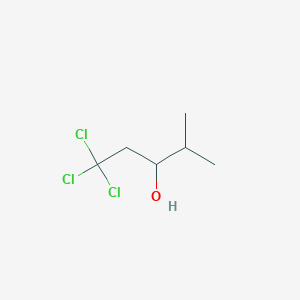
1,1,1-Trichloro-4-methylpentan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trichloro-4-methylpentan-3-ol is an organic compound characterized by its trichloromethyl group attached to a pentanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Trichloro-4-methylpentan-3-ol can be synthesized through the reaction of chloroform with methyl isobutyl ketone in the presence of potassium hydroxide (KOH) or sodium hydroxide (NaOH). The reaction involves the generation of a chloroform anion, which then reacts with the ketone to form the desired product .
Industrial Production Methods: Industrial production of 1,1,1-trichloromethyl compounds typically involves the reaction of chloroform with an olefin in the presence of a free-radical initiator and a weakly basic alkali metal salt or alkaline earth metal salt. This method is used to produce intermediates for dyes, drugs, and pesticides .
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trichloro-4-methylpentan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of methyl-substituted compounds.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trichloro-4-methylpentan-3-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1,1-Trichloro-4-methylpentan-3-ol involves its interaction with molecular targets and pathways. The trichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition and modulation of signaling pathways .
Comparison with Similar Compounds
- 1,1,1-Trichloro-2,4-dimethylpentan-2-ol
- 1,1,1-Trichloroethane
- Chlorobutanol
Comparison: 1,1,1-Trichloro-4-methylpentan-3-ol is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .
Properties
CAS No. |
65632-55-5 |
|---|---|
Molecular Formula |
C6H11Cl3O |
Molecular Weight |
205.5 g/mol |
IUPAC Name |
1,1,1-trichloro-4-methylpentan-3-ol |
InChI |
InChI=1S/C6H11Cl3O/c1-4(2)5(10)3-6(7,8)9/h4-5,10H,3H2,1-2H3 |
InChI Key |
LVAAKDFZYLKBNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC(Cl)(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


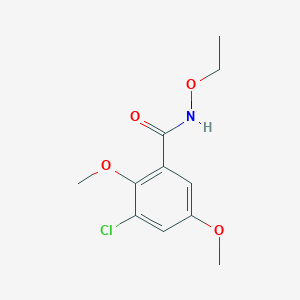
![4-Ethenyl-1,4-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14467277.png)


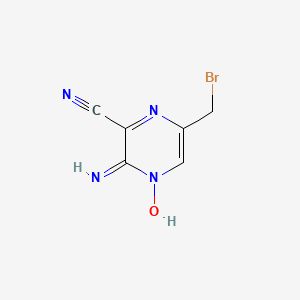
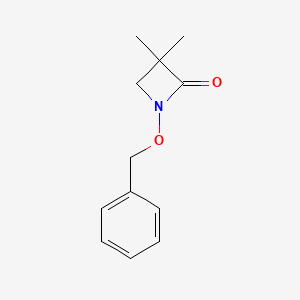

![5-[(Pyridin-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B14467292.png)
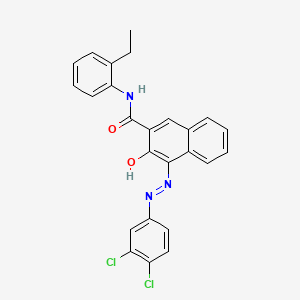
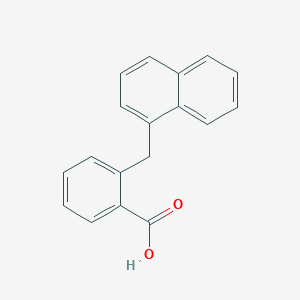
![2-[2-(1-Phthalazinyl)hydrazinylidene]pentanoic acid](/img/structure/B14467340.png)

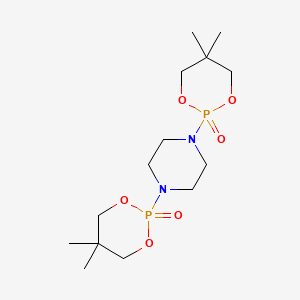
![Benzenesulfonic acid, 4-[[ethyl[4-[[2-methoxy-4-[(2-methoxyphenyl)azo]-5-methylphenyl]azo]phenyl]amino]methyl]-, sodium salt](/img/structure/B14467361.png)
